
Eplerenone ep impurity a
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Overview
Description
Preparation Methods
The preparation of Eplerenone EP Impurity A involves the synthesis of 11α-p-toluenesulfonatecanrenone methyl acrylate as a raw material, followed by transesterification to obtain pure 17-hydroxy-7-alpha . The industrial production methods involve multigram-scale synthesis, where side reactions on the steroid ring C of the starting material lead to the formation of various impurities, including this compound .
Chemical Reactions Analysis
Eplerenone EP Impurity A undergoes several types of chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Involves the use of reducing agents to remove oxygen atoms or add hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include boron trifluoride, phosphorus pentachloride, and tetrahydrofuran . Major products formed from these reactions include various hydroxylated and chlorinated derivatives .
Scientific Research Applications
Pharmaceutical Research
Eplerenone is primarily used as an antihypertensive agent and in the treatment of heart failure. The impurity A plays a crucial role in ensuring the quality and safety of eplerenone formulations.
- Quality Control : Eplerenone EP Impurity A serves as a reference standard for quality control processes in pharmaceutical manufacturing. It is essential for validating analytical methods that assess the purity of eplerenone products, ensuring that they meet regulatory standards .
- Stability Studies : The compound is utilized in stability studies to understand how eplerenone behaves under various conditions over time. This information is critical for determining shelf life and storage conditions .
Analytical Chemistry
The characterization and quantification of impurities are vital components of drug development. This compound is instrumental in several analytical techniques:
- High-Performance Liquid Chromatography (HPLC) : HPLC methods have been developed to determine process-related impurities in eplerenone formulations. These methods enable the separation and quantification of impurities, ensuring that they remain within acceptable limits .
- Method Validation : The impurity is also used in method validation processes to confirm that analytical methods yield reliable and reproducible results. This includes establishing robustness, specificity, and accuracy of the methods employed .
Clinical Research
Recent studies have explored the therapeutic implications of eplerenone and its impurities:
- Chronic Central Serous Chorioretinopathy (cCSC) : A pilot study investigated the effects of continuous oral eplerenone treatment on patients with cCSC. The focus was on long-term morpho-functional changes in retinal and choroidal structures, highlighting the importance of monitoring impurities during clinical trials to ensure patient safety .
Regulatory Compliance
Regulatory bodies such as the International Conference on Harmonization (ICH) emphasize the need for impurity profiling in drug development. This compound is integral to meeting these regulatory requirements:
- Impurity Profiling : The qualification of impurities like this compound is essential for establishing their biological safety. Regulatory guidelines dictate that all impurities must be identified and characterized to ensure they do not adversely affect drug efficacy or safety .
Case Study 1: Method Development for Eplerenone Impurities
A study was conducted to develop HPLC methods for identifying process-related impurities in eplerenone. The results demonstrated that using this compound as a reference improved method sensitivity and specificity, leading to better quality assurance practices .
Case Study 2: Clinical Monitoring of Eplerenone Treatment
In a clinical setting, patients undergoing treatment with eplerenone were monitored for side effects related to its impurities. The findings underscored the necessity of continuous monitoring to ensure patient safety during long-term therapies .
Mechanism of Action
Eplerenone EP Impurity A exerts its effects by binding to the mineralocorticoid receptor, thereby blocking the binding of aldosterone, a component of the renin-angiotensin-aldosterone system . This leads to increased plasma renin activity and aldosterone circulating levels, which do not overcome the effects of Eplerenone .
Comparison with Similar Compounds
Eplerenone EP Impurity A is compared with other similar compounds, such as:
Eplerenone EP Impurity B: 3-Oxo-17α-pregn-4-ene-7α,9:21,17-dicarbolactone.
Eplerenone EP Impurity C: 3-Oxo-17α-pregn-4-ene-7α,9:21,17-dicarbolactone.
Eplerenone EP Impurity D: 3-Oxo-17α-pregn-4-ene-7α,9:21,17-dicarbolactone.
This compound is unique due to its specific molecular structure and the specific reactions it undergoes during the synthesis of Eplerenone .
Biological Activity
Eplerenone EP Impurity A is a structural derivative of Eplerenone, a selective aldosterone receptor antagonist primarily used in treating hypertension and heart failure. Understanding the biological activity of this impurity is crucial for assessing its safety and efficacy in pharmaceutical formulations.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a lactone moiety and several hydroxyl groups. The presence of these functional groups influences its interaction with biological targets, particularly mineralocorticoid receptors (MR).
Property | Value |
---|---|
Molecular Formula | C21H28O5 |
Molecular Weight | 364.45 g/mol |
Solubility | Soluble in organic solvents |
Stability | Sensitive to light and moisture |
This compound acts primarily through the blockade of mineralocorticoid receptors. This action inhibits the effects of aldosterone, leading to:
- Reduced Sodium Reabsorption: This results in increased sodium excretion and diuresis.
- Decreased Blood Volume: Consequently, this lowers blood pressure.
- Impact on RAAS: By inhibiting aldosterone, it affects the renin-angiotensin-aldosterone system (RAAS), which is critical in cardiovascular regulation.
Pharmacokinetics
The pharmacokinetic profile of this compound is expected to be similar to that of Eplerenone, characterized by:
- Absorption: Rapid absorption following oral administration.
- Metabolism: Extensive hepatic metabolism via CYP3A4, leading to inactive metabolites.
- Excretion: Primarily excreted through urine.
Biological Activity Studies
Research has shown that impurities like this compound can exhibit varying degrees of biological activity. Here are some key findings from recent studies:
- Adverse Effects: A study analyzing the FDA Adverse Event Reporting System (FAERS) reported that eplerenone-related adverse drug reactions (ADRs) included hyperkalemia and renal dysfunction, which could be exacerbated by impurities like this compound .
- Comparative Analysis: In a study focusing on the pharmacological profiles of various eplerenone derivatives, it was found that impurities can alter the therapeutic window and side effect profile compared to the parent compound .
-
Case Studies:
- A clinical case highlighted that patients receiving formulations containing significant levels of impurities experienced increased incidences of hyperkalemia compared to those receiving pure eplerenone .
- Another case study indicated that the presence of impurities might necessitate dosage adjustments to mitigate adverse effects while maintaining therapeutic efficacy .
Synthesis and Quality Control
The synthesis of this compound is typically achieved through multi-step chemical reactions involving specific precursors. Quality control measures are essential to ensure that impurity levels remain within acceptable limits, as outlined by regulatory standards.
Synthesis Step | Description |
---|---|
1. Precursor Preparation | Starting from 11α-hydroxy derivatives |
2. Reaction Conditions | Controlled temperature and pressure |
3. Purification Techniques | Crystallization and chromatography |
Q & A
Q. Basic: What analytical methods are recommended for detecting and quantifying Eplerenone EP Impurity A in pharmaceutical formulations?
Methodological Answer:
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are widely used for impurity profiling. Method validation should include parameters such as specificity, linearity (e.g., R² ≥ 0.995), precision (RSD < 2%), and accuracy (recovery 95–105%) to ensure robustness. System suitability testing, as per pharmacopeial standards, ensures column efficiency and detector sensitivity . For example, relative retention times (RRT) should align with reference standards, as demonstrated in European Pharmacopoeia guidelines for related substances .
Q. Advanced: How should researchers design stability-indicating studies to assess degradation pathways of this compound under stress conditions?
Table 1: Hypothetical Stability Study Design
Stress Condition | Time (hr) | Temperature (°C) | % Impurity Formed |
---|---|---|---|
Acidic (0.1M HCl) | 24 | 60 | 5.2 |
Oxidative (3% H₂O₂) | 48 | 25 | 3.8 |
Q. Basic: What are the key considerations when developing a reference standard for this compound?
Methodological Answer:
Synthesis of the impurity requires reaction optimization (e.g., protecting group strategies for steroidal analogs) and purification via column chromatography. Purity assessment via HPLC (≥ 95%) and structural confirmation using NMR (¹H/¹³C) and HRMS are essential. If synthesis fails despite rigorous efforts, justify the absence of the impurity using structural stability data (e.g., steric hindrance preventing nitrosamine formation) and literature evidence .
Q. Advanced: What strategies resolve contradictions in impurity quantification data from orthogonal analytical techniques?
Methodological Answer:
Cross-validate results using HPLC, LC-MS, and ion chromatography to address method-specific biases. Apply statistical tools (e.g., Bland-Altman plots) to assess agreement between datasets. For example, discrepancies in LC-MS vs. HPLC results may arise from ion suppression or matrix effects. Use standard addition methods to correct recovery variations and confirm findings via spike-and-recovery experiments (target: 90–110% recovery) .
Q. Basic: How does the presence of EP Impurity A influence Eplerenone’s pharmacokinetic profile in preclinical models?
Methodological Answer:
Conduct comparative pharmacokinetic studies in rodent models using pure Eplerenone vs. impurity-spiked formulations. Measure plasma concentrations via LC-MS/MS at intervals (e.g., 0–24 hours). Calculate AUC₀–∞ and Cₘₐₓ to assess bioavailability changes. For instance, impurities may alter absorption rates due to competitive binding or metabolic interference .
Q. Advanced: What experimental approaches determine the genotoxic potential of this compound?
Methodological Answer:
Perform in vitro bacterial reverse mutation (Ames) tests with S. typhimurium strains TA98 and TA100. Include metabolic activation (S9 mix) to simulate liver metabolism. If mutagenic, conduct in vivo micronucleus assays. Structural alerts (e.g., nitroso groups) warrant threshold-based risk assessment using ICH M7 guidelines. Document dose-response relationships and statistical significance (p < 0.05) .
Q. Basic: What are regulatory expectations for justifying the absence of EP Impurity A in drug substances?
Methodological Answer:
Submit a risk assessment including:
- Synthetic pathway analysis (e.g., absence of nitrosating agents).
- Structural stability data (e.g., computational modeling of reaction feasibility).
- Literature review of analogous compounds.
If impurity formation is improbable, confirmatory testing may be waived per ICH Q3A guidelines .
Q. Advanced: How can advanced spectroscopic techniques elucidate ambiguous structural configurations of EP Impurity A?
Methodological Answer:
For stereochemical ambiguities, use 2D NMR (COSY, NOESY) to assign proton-proton correlations. High-resolution mass spectrometry (HRMS) with MS/MS fragmentation confirms molecular formulas. Case studies show that combining X-ray crystallography with DFT calculations resolves chiral centers in steroidal impurities .
Q. Basic: What role does impurity profiling play in formulating Eplerenone transdermal patches?
Methodological Answer:
Impurities may alter polymer compatibility (e.g., HPMC, Eudragit) and release kinetics. Monitor patch stability via accelerated conditions (40°C/75% RH for 6 months). Impurity levels > 0.1% require reformulation to prevent crystallization or reduced adhesion .
Q. Advanced: How to design a comprehensive impurity fate study assessing EP Impurity A’s impact on therapeutic efficacy?
Methodological Answer:
Use in vitro cytotoxicity assays (e.g., MTT assay on cardiomyocytes) and in vivo efficacy models (e.g., heart failure rats). Compare impurity-spiked vs. pure Eplerenone groups for endpoints like ejection fraction and mortality rates. Dose-response studies (e.g., 0.1–10 µg/mL impurity) identify no-observed-adverse-effect levels (NOAEL) .
Properties
Molecular Formula |
C23H28O5 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4,17-dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione |
InChI |
InChI=1S/C23H28O5/c1-20-6-3-14(24)11-13(20)12-15-18-16-4-7-22(8-5-17(25)27-22)21(16,2)9-10-23(18,20)28-19(15)26/h11,15-16,18H,3-10,12H2,1-2H3 |
InChI Key |
JEYBOVMEDWCFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC34C(C1CCC25CCC(=O)O5)C(CC6=CC(=O)CCC63C)C(=O)O4 |
Origin of Product |
United States |
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